Euphorbol

Overview

Description

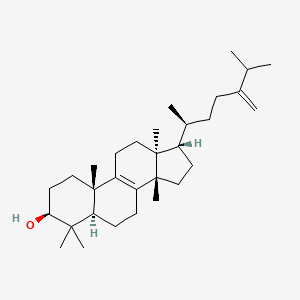

Euphorbol is a natural product found in organisms like Peroneutypa scoparia and Phaeosphaeria sowerbyi . Its molecular formula is C31H52O .

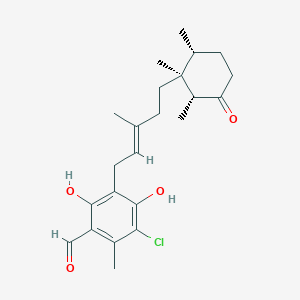

Synthesis Analysis

A study published in Nature reported the enantiospecific total synthesis of (+)-phorbol, a compound related to Euphorbol, in only 19 steps from the abundant monoterpene (+)-3-carene .

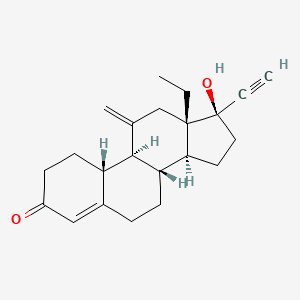

Molecular Structure Analysis

Euphorbol has a complex structure with seven undefined stereo centers . Its IUPAC name is 4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .

Physical And Chemical Properties Analysis

Euphorbol has a molecular weight of 440.7 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 440.401816278 g/mol . It has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Food Industry Applications

Euphorbadienol has potential applications in the food industry, particularly in the development of nanoemulsions . These are used for the encapsulation and effective delivery of bioactive lipophilic compounds, which can improve the quality, functional properties, nutritional value, and shelf life of foods .

Crop Protection

In the realm of agriculture, Euphorbadienol can be utilized in crop protection . Its biopesticidal properties make it an eco-friendly alternative to synthetic pesticides, offering a sustainable approach to protect crops from pests and diseases .

Cosmetics Industry

The cosmetics industry can benefit from Euphorbadienol through the creation of biocosmetics . It can be used as a natural ingredient in skincare products, leveraging its antioxidant properties to enhance skin health and protect against environmental damage .

Health Sector

Euphorbadienol has applications in the health sector, particularly in nanotechnology-based healthcare systems . It can be used for targeted drug delivery, contributing to the treatment of diseases like rheumatoid arthritis and potentially improving the efficacy of therapeutics .

Biopesticides

Euphorbadienol’s derivatives have shown promise as biopesticides . They can act as natural pest control agents, offering a safer and more sustainable alternative to conventional pesticides .

Nanotechnology

In nanotechnology, Euphorbadienol can be used for the nanoencapsulation of essential oils, enhancing their stability and bioavailability. This application spans across various sectors, including pharmaceuticals, food, and agriculture .

Safety And Hazards

properties

IUPAC Name |

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26-,27-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLZCPIILZRCPS-CKCUNPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=C)C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Euphorbadienol | |

CAS RN |

566-14-3 | |

| Record name | Euphorbadienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

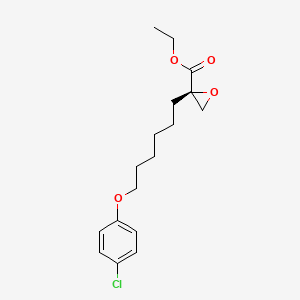

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

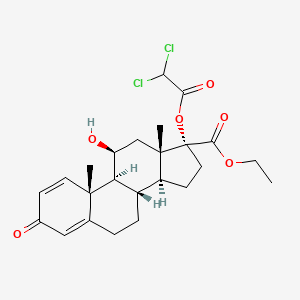

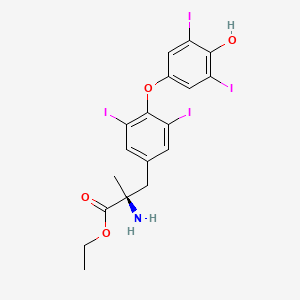

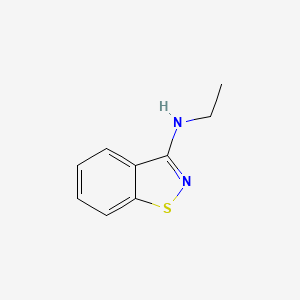

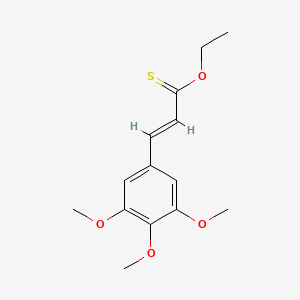

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.